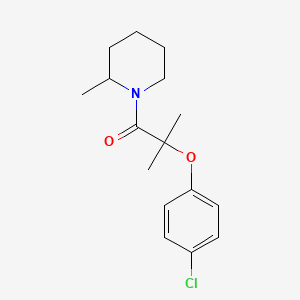
2-(4-Chlorophenoxy)-2-methyl-1-(2-methylpiperidin-1-yl)propan-1-one
Overview
Description
2-(4-Chlorophenoxy)-2-methyl-1-(2-methylpiperidin-1-yl)propan-1-one is a useful research compound. Its molecular formula is C16H22ClNO2 and its molecular weight is 295.80 g/mol. The purity is usually 95%.
The exact mass of the compound 1-[2-(4-chlorophenoxy)-2-methylpropanoyl]-2-methylpiperidine is 295.1339066 g/mol and the complexity rating of the compound is 337. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Photoinitiated Polymerization
A study introduced a new compound for photoinitiated polymerization, demonstrating its utility in generating alkyl and nitroxide radicals under UV irradiation, which is crucial for the controlled polymerization of materials. This work highlights the potential of such compounds in the development of novel polymeric materials with tailored properties (Guillaneuf et al., 2010).
Stevens Rearrangement
Research on the Stevens rearrangement of related compounds has provided insight into the structural and mechanistic pathways, offering a deeper understanding of the reactions that such compounds can undergo. This understanding is vital for synthetic applications, especially in the design and synthesis of complex organic molecules (Bosch et al., 1981).
Antioxidant and Antimicrobial Potential
A study on novel piperidine derivatives, including compounds with similar structural motifs, showed promising antioxidant and antimicrobial activities. This suggests potential applications in the development of new therapeutic agents or preservatives (Harini et al., 2014).
Sigma Ligands for CNS Disorders
Compounds related to 1-[2-(4-chlorophenoxy)-2-methylpropanoyl]-2-methylpiperidine have been explored for their potential as sigma ligands, with applications in treating central nervous system disorders and neuropathies. This research underscores the therapeutic potential of such compounds in neuropharmacology (Berardi et al., 2003).
Properties
IUPAC Name |
2-(4-chlorophenoxy)-2-methyl-1-(2-methylpiperidin-1-yl)propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22ClNO2/c1-12-6-4-5-11-18(12)15(19)16(2,3)20-14-9-7-13(17)8-10-14/h7-10,12H,4-6,11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLIJLLYEPHOWNY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1C(=O)C(C)(C)OC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.80 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methyl-N-[4-(morpholin-4-ylsulfonyl)phenyl]butanamide](/img/structure/B4050547.png)
![N-[(5-{[2-(cyclohexylamino)-2-oxoethyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)methyl]-2-(2,6-dimethylphenoxy)acetamide](/img/structure/B4050550.png)
![2-[4-(3,5-dimethylphenoxy)phenyl]hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione](/img/structure/B4050551.png)
![N-[(2-chlorophenyl)carbamothioyl]-3-(5-methyl-2-oxooxolan-3-yl)propanamide](/img/structure/B4050553.png)
![N-(2,4-dimethoxyphenyl)-2-oxo-1-oxaspiro[4.5]decane-4-carboxamide](/img/structure/B4050562.png)
![methyl 4-[4-(allyloxy)-3-methoxyphenyl]-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B4050568.png)
![4-(2-nitrophenyl)-1,3,4,6,7,8-hexahydro-2H-cyclopenta[g]quinolin-2-one](/img/structure/B4050576.png)


![5-({acetyl[4-(acetyloxy)phenyl]amino}sulfonyl)-2-chlorobenzoic acid](/img/structure/B4050607.png)
![3-{[(1-{[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}-4-piperidinyl)oxy]methyl}pyridine](/img/structure/B4050629.png)

![ethyl 4-[2-[(2-chlorobenzyl)thio]-4-oxo-3(4H)-quinazolinyl]-1-piperidinecarboxylate](/img/structure/B4050642.png)
